1-(2-methoxy-5-nitrophenyl)-1H-pyrrole
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Overview
Description
1-(2-Methoxy-5-nitrophenyl)-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a 2-methoxy-5-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole typically involves the reaction of 2-methoxy-5-nitrobenzaldehyde with pyrrole in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxy-5-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The methoxy group can be demethylated using boron tribromide to yield the corresponding phenol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Boron tribromide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction of the nitro group: 1-(2-Amino-5-methoxyphenyl)-1H-pyrrole.
Demethylation: 1-(2-Hydroxy-5-nitrophenyl)-1H-pyrrole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxy-5-nitrophenyl)-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole depends on its specific application. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, to exert their effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological outcomes.
Comparison with Similar Compounds
1-(2-Methoxy-5-nitrophenyl)ethanone: Similar structure but with an ethanone group instead of a pyrrole ring.
2-Methoxy-5-nitrophenol: Lacks the pyrrole ring, but shares the methoxy and nitro substituents.
Uniqueness: 1-(2-Methoxy-5-nitrophenyl)-1H-pyrrole is unique due to the presence of both the pyrrole ring and the 2-methoxy-5-nitrophenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(2-methoxy-5-nitrophenyl)pyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-11-5-4-9(13(14)15)8-10(11)12-6-2-3-7-12/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMWNTGQCMINIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N2C=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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